BenchChemオンラインストアへようこそ!

4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Physicochemical profiling Drug-likeness Lead optimization

4-(2-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic heterocyclic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one class. It carries a 2-methylbenzoyl substituent at the 4-position of the quinoxalinone core, yielding a molecular formula of C16H14N2O2 and molecular weight of 266.29 g/mol.

Molecular Formula C16H14N2O2
Molecular Weight 266.3
CAS No. 831216-58-1
Cat. No. B2684174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS831216-58-1
Molecular FormulaC16H14N2O2
Molecular Weight266.3
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C16H14N2O2/c1-11-6-2-3-7-12(11)16(20)18-10-15(19)17-13-8-4-5-9-14(13)18/h2-9H,10H2,1H3,(H,17,19)
InChIKeyMZBMVQYPGNZJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 831216-58-1) – Compound Identity & Screening Provenance for Procurement Specification


4-(2-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic heterocyclic small molecule belonging to the 3,4-dihydroquinoxalin-2(1H)-one class. It carries a 2-methylbenzoyl substituent at the 4-position of the quinoxalinone core, yielding a molecular formula of C16H14N2O2 and molecular weight of 266.29 g/mol [1]. The compound is cataloged in commercial screening libraries under the identifier D479-0280 with reported physicochemical descriptors: cLogP 2.4528, topological polar surface area 40.385 Ų, one hydrogen bond donor, and four hydrogen bond acceptors . It is registered in ChEMBL (CHEMBL4535392) with a limited bioactivity profile comprising six inhibition percent effect assays and three functional target summaries, though full quantitative data is not publicly disclosed [2].

Why 3,4-Dihydroquinoxalin-2(1H)-one Analogs Cannot Be Interchanged with CAS 831216-58-1


Within the 3,4-dihydroquinoxalin-2(1H)-one scaffold, the nature, position, and steric/electronic properties of the N4-acyl substituent are critical determinants of pharmacological activity [1]. Simple substitution of the 2-methylbenzoyl group with other benzoyl, sulfonyl, or alkyl groups has been shown to profoundly alter target engagement; for example, mono- and di-carboxylic acid derivatives in the same scaffold class exhibit sGC activation [2], while 6-(pyrimidin-2-ylamino)-substituted variants display dual BRD4/CDK9 inhibition with nanomolar IC50 values [3]. Selection of a specific benzoyl-substituted analog solely based on core scaffold similarity, without quantitative confirmation of the 2-methylbenzoyl variant's own target profile, introduces substantial risk of divergent biological activity, altered selectivity, and procurement of a compound that does not replicate the intended screening or mechanistic outcome.

Quantitative Differentiation Evidence for 4-(2-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one vs. Close Structural Analogs


Physicochemical Property Differentiation: LogP and PSA Comparison with Structural Analogs

The 2-methylbenzoyl substituent on the target compound confers a calculated octanol-water partition coefficient (cLogP) of 2.45 and a topological polar surface area (tPSA) of 40.39 Ų . In contrast, published mono- and di-carboxylic acid-containing 3,4-dihydroquinoxalin-2(1H)-one derivatives evaluated as sGC activators typically exhibit tPSA values exceeding 80-120 Ų and cLogP values below 1.0 owing to the additional polar carboxylate moieties [1]. This represents a quantified difference in predicted membrane permeability and solubility profiles that directly impacts formulation feasibility and oral bioavailability potential, making the target compound a more lipophilic and permeable starting point for central nervous system (CNS) or intracellular target screening campaigns.

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Donor/Acceptor Profile Distinguishes the Target Compound from Key Pharmacologically Active Analogs

The target compound presents a single hydrogen bond donor (HBD=1) and four hydrogen bond acceptors (HBA=4) . This is a critical differentiator from the most potent published 3,4-dihydroquinoxalin-2(1H)-one BRD4/DNA-PK inhibitors which require an additional carboxylic acid or hydroxamic acid functionality, resulting in HBD counts of 2-3 and significantly altered target engagement via interaction with the BET bromodomain acetyl-lysine binding pocket [1]. The absence of a second HBD in CAS 831216-58-1 precludes the key ionic interaction with the conserved asparagine residue in the BRD4(BD1) binding site that is essential for nanomolar affinity, thus quantitatively defining the target compound as structurally unsuitable for direct BET inhibition applications, while potentially favoring other target classes such as COX-2 where a single H-bond donor interaction is sufficient [2].

Medicinal chemistry Structure-activity relationship Target engagement

Computational Drug-Likeness Assessment: Ro5 Compliance and CNS MPO Score Advantage Over Bulky 4-Aroyl Analogs

The compound obeys Lipinski's Rule of Five with zero violations, and its QED (Quantitative Estimate of Drug-likeness) weighted score is 0.86, indicating favorable drug-like properties [1]. In comparison, many potent 3,4-dihydroquinoxalin-2(1H)-one BRD4 inhibitors described in the medicinal chemistry literature incorporate considerably larger 6-pyrimidin-2-ylamino substituents that increase molecular weight above 450 Da and violate Ro5 constraints [2]. The substantially lower molecular weight (266.3 Da), low topological polar surface area (40.39 Ų), and modest cLogP (2.45) of the target compound place it within the favorable CNS multiparameter optimization (CNS MPO) space for blood-brain barrier penetration, enabling screening in neurological target panels that would be inaccessible to bulkier, more polar analogs.

Drug design Lead selection Pharmacokinetic prediction

Rotatable Bond Count and Conformational Restriction Differentiates from Flexible 4-Substituted Piperazine Analogs

The target compound possesses only one rotatable bond (between the benzoyl carbonyl carbon and the ortho-methyl phenyl ring) [1]. This represents a highly constrained structure compared to extensively utilized 4-substituted piperazine and 4-benzyl derivatives of 3,4-dihydroquinoxalin-2(1H)-one, which commonly display 3-7 rotatable bonds [2]. High conformational restriction is positively correlated with reduced entropic penalty upon target binding, potentially enhancing binding affinity, and is also associated with improved selectivity profiles in kinase and bromodomain inhibitor programs. The single rotatable bond constraint of this compound offers a quantifiable advantage in reducing off-target binding opportunities compared to flexible linker-containing analogs.

Conformational analysis Target selectivity Hit-to-lead optimization

Computed Steric and Electronic Surface Properties Differentiate from 4-Chloro and 4-Methoxy Benzoyl Analogs for Target Placement in Kinase and Enzyme Screening Sets

The ortho-methyl substituent on the benzoyl ring of CAS 831216-58-1 introduces a unique steric volume and local electron-donating effect not present in the 4-chlorobenzoyl or 4-methoxybenzoyl analogs of 3,4-dihydroquinoxalin-2(1H)-one that have been reported in antimicrobial SAR studies [1]. Electrostatic potential calculations predict a decreased electrophilicity of the carbonyl carbon in the 2-methylbenzoyl variant relative to the 4-chlorobenzoyl analog, potentially altering reactivity towards nucleophilic residues in enzyme active sites. This specific steric and electronic signature represents a quantifiable differentiation from close-in analogs for guide-defined virtual screening and pharmacophore-based compound selection.

Computational chemistry SAR Virtual screening

Prioritized Application Scenarios for 4-(2-Methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 831216-58-1) Based on Quantitative Evidence


1. CNS-Focused Screening Library Enrichment for Neurodegenerative Disease Targets

The compound's favorable CNS MPO profile (cLogP 2.45, tPSA 40.39 Ų, MW 266.3 Da, zero Ro5 violations, HBD = 1) positions it as a candidate for inclusion in CNS-oriented screening decks. Unlike larger, more polar 3,4-dihydroquinoxalin-2(1H)-one analogs with carboxylic acid or extended heteroaromatic substituents that are predicted to have poor blood-brain barrier penetration, this compound resides within the optimal property space for CNS drug discovery. Procurement for screening against GPCRs, ion channels, or enzymes implicated in neurodegeneration is supported by these quantitative physicochemical advantages [1].

2. Orthosteric COX-2 or Related Prostaglandin Pathway Inhibitor Lead Identification

The ChEMBL bioactivity profile of this compound registers six inhibition percent effect assays and three functional target summaries, with contextual evidence from the broader quinoxalinone literature suggesting potential activity against COX-2. The single HBD and moderate HBA profile is compatible with COX-2 active site interactions, and the ortho-methylbenzoyl group provides a differentiated steric/electronic signature from established COX-2 inhibitor chemotypes. This compound is best procured for comparative enzymatic screening panels against COX-2 (and potentially COX-1 for selectivity determination) using chemiluminescent enzyme assay kits [2].

3. Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization Programs

With a molecular weight of only 266.3 Da and a single rotatable bond, this compound meets the criteria for a high-quality fragment or fragment-like lead. Its heavy atom count (20) and favorable QED score (0.86) make it suitable for SPR, NMR, or X-ray crystallography-based fragment screening. The constrained scaffold offers a lower entropic penalty upon binding and simplifies hit-to-lead optimization, providing a quantifiable advantage over more flexible 3,4-dihydroquinoxalin-2(1H)-one derivatives for procurement by FBDD groups [1].

4. Negative Control or Inactive Analog Provision for BRD4 Assay Panels

Based on the hydrogen bond donor deficiency (HBD = 1 vs. required HBD ≥ 2), this compound is predicted to lack the necessary interaction with the conserved asparagine residue in the BRD4-BD1 acetyl-lysine binding pocket, as evidenced by co-crystal structures of active analogs. This makes it suitable for procurement as a structurally matched negative control or inactive analog for BRD4 inhibitor screening assays, enabling robust assay validation and SAR interpretation, a quantifiable need in any BET bromodomain screening campaign [3].

Quote Request

Request a Quote for 4-(2-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.